An In-depth Technical Guide to (4-Bromo-5-methylpyridin-2-yl)methanol
An In-depth Technical Guide to (4-Bromo-5-methylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4-Bromo-5-methylpyridin-2-yl)methanol (CAS Number: 820224-83-7), a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, alongside a detailed examination of synthetic methodologies. While specific experimental data for this compound is limited, this guide draws upon established protocols for structurally similar molecules to provide robust theoretical and practical frameworks for its synthesis and application. This guide is intended to serve as a valuable resource for researchers utilizing brominated pyridines as key building blocks in the development of novel therapeutic agents.
Introduction
(4-Bromo-5-methylpyridin-2-yl)methanol is a functionalized pyridine derivative that holds considerable potential as a versatile synthetic intermediate in the field of pharmaceutical and agrochemical research. The presence of a bromine atom and a hydroxymethyl group on the pyridine ring allows for a diverse range of chemical modifications. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the facile construction of complex molecular architectures. The hydroxymethyl group can be readily oxidized to a carboxylic acid or participate in esterification and etherification reactions, further expanding the synthetic possibilities. This guide aims to provide a detailed summary of the known properties and a likely synthetic approach for (4-Bromo-5-methylpyridin-2-yl)methanol.
Chemical and Physical Properties
Limited experimental data is available for the physical properties of (4-Bromo-5-methylpyridin-2-yl)methanol. The following table summarizes the known and predicted properties.
| Property | Value | Source |
| CAS Number | 820224-83-7 | |
| Molecular Formula | C₇H₈BrNO | |
| Molecular Weight | 202.05 g/mol | |
| Appearance | Likely a solid | Inferred from isomers |
| Melting Point | No data available | |
| Boiling Point | No data available[1] | |
| Solubility | No data available | |
| Purity | ≥97% (Commercially available) |
Synthesis
Proposed Synthetic Pathway
The synthesis of (4-Bromo-5-methylpyridin-2-yl)methanol would likely begin with the bromination of 5-methylpyridin-2-amine, followed by a Sandmeyer reaction to introduce the hydroxyl group. A more direct, albeit potentially lower-yielding, approach would involve the direct functionalization of a pre-brominated methylpyridine. A plausible multi-step synthesis starting from 2-amino-5-methylpyridine is outlined below.
Caption: Proposed synthesis of (4-Bromo-5-methylpyridin-2-yl)methanol.
Detailed Experimental Protocols (Adapted from Analogous Syntheses)
The following protocols are adapted from the synthesis of structurally similar compounds and represent a likely approach for obtaining (4-Bromo-5-methylpyridin-2-yl)methanol.
Step 1: Bromination of 2-Amino-5-methylpyridine to yield 2-Amino-4-bromo-5-methylpyridine (Adapted from the synthesis of 2-Amino-5-bromo-4-methylpyridine[4][5])
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Materials: 2-Amino-5-methylpyridine, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), Acetonitrile, Water.
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Procedure:
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Dissolve 2-Amino-5-methylpyridine in DMF in a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the flask in an ice bath.
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Prepare a solution of NBS in DMF and add it dropwise to the cooled solution of 2-amino-5-methylpyridine.
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Allow the reaction to proceed at a controlled temperature (e.g., 20°C) for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into water to precipitate the crude product.
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Filter the solid, wash thoroughly with water, and then with acetonitrile.
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Dry the solid to obtain 2-Amino-4-bromo-5-methylpyridine.
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Step 2: Diazotization and Hydrolysis to yield (4-Bromo-5-methylpyridin-2-yl)methanol (Adapted from the Sandmeyer reaction of 2-Amino-4-methylpyridine[2][3])
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Materials: 2-Amino-4-bromo-5-methylpyridine, Sulfuric acid, Sodium nitrite, Water, Diethyl ether, Anhydrous sodium sulfate.
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Procedure:
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Dissolve 2-Amino-4-bromo-5-methylpyridine in an aqueous solution of sulfuric acid.
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Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
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Prepare a solution of sodium nitrite in water.
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Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 5°C to form the diazonium salt.
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After the addition is complete, continue stirring for a short period at this temperature.
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Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding alcohol.
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Cool the mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution).
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-Bromo-5-methylpyridin-2-yl)methanol.
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The crude product can be further purified by column chromatography or recrystallization.
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Applications in Drug Development
While specific applications of (4-Bromo-5-methylpyridin-2-yl)methanol are not extensively documented, its structural motifs are present in various biologically active molecules. Brominated pyridines are key intermediates in the synthesis of a wide range of pharmaceutical compounds.[2] The versatility of the bromine and hydroxymethyl groups allows for the creation of diverse libraries of compounds for high-throughput screening.
Isomers and related compounds, such as (2-Bromo-6-methylpyridin-4-yl)methanol, have been utilized as intermediates in the synthesis of antagonists for metabotropic glutamate receptor 5 (mGlu5), indicating a potential role for these scaffolds in targeting neurological disorders.[6] The general mechanism of action for such building blocks in drug discovery involves their incorporation into larger molecules that interact with specific biological targets.[6] The bromine atom can be crucial for establishing halogen bonds or can be replaced to introduce other functional groups that modulate the pharmacological profile.
Caption: Role of (4-Bromo-5-methylpyridin-2-yl)methanol in a drug discovery workflow.
Signaling Pathways
There is currently no specific information available in the searched literature that directly links (4-Bromo-5-methylpyridin-2-yl)methanol to any particular signaling pathway. Its role would be as a constituent of a larger, biologically active molecule. The nature of the final compound would determine its interaction with specific biological targets and, consequently, its effect on cellular signaling.
Conclusion
(4-Bromo-5-methylpyridin-2-yl)methanol is a valuable building block for synthetic and medicinal chemists. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis and potential applications by drawing parallels with its close structural isomers. The proposed synthetic route, based on well-established chemical transformations, offers a reliable method for its preparation. The versatility of its functional groups makes it an attractive starting material for the generation of compound libraries for drug discovery programs. Further research into the biological activities of derivatives of (4-Bromo-5-methylpyridin-2-yl)methanol is warranted to fully explore its potential in the development of novel therapeutics.
